![molecular formula C6H3FN2O B1439318 6-Fluoro-3-hydroxypicolinonitrile CAS No. 727736-71-2](/img/structure/B1439318.png)
6-Fluoro-3-hydroxypicolinonitrile
Overview
Description
Synthesis Analysis
The synthesis of fluorinated compounds has been a topic of interest in recent years due to their wide applications in molecular imaging, pharmaceuticals, and materials . A synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Scientific Research Applications
Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles
A unique synthetic approach to 3-hydroxy-4-substituted picolinonitriles is achieved via gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles and subsequent N−O bond cleavage of isoxazolopyridines under mild reaction conditions in a stepwise and one-pot fashion . This method provides a new pathway for the synthesis of 3-hydroxy-4-substituted picolinonitriles .
Production of Biologically Active Compounds
3-Hydroxy-4-substituted picolinonitrile, a derivative of 6-Fluoro-3-hydroxypicolinonitrile, is a valuable synthetic intermediate for 2,3,4-trisubstituted pyridines . These trisubstituted pyridines are frequently found in biologically active molecules, such as nerve-agent-inhibited human acetylcholinesterase, anti-inflammatory agents, antifungal agents, and anti-influenza agents .
Synthesis of Novel N-substituted 6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole Derivatives
A facile synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .
Antibacterial Activity
Some of the N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives showed antibacterial effect against Staphylococcus aureus . This indicates the potential of 6-Fluoro-3-hydroxypicolinonitrile in the development of new antibacterial drugs .
Safety and Hazards
6-Fluoro-3-hydroxypicolinonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Mechanism of Action
Mode of Action
It’s known that the compound interacts with its targets, leading to changes that can affect the function of the target molecules . The specifics of these interactions and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It’s known that the compound can be involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
Some studies suggest that derivatives of the compound may have antimicrobial and antioxidant activity .
Action Environment
The action, efficacy, and stability of 6-Fluoro-3-hydroxypicolinonitrile can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which the compound can be involved, is known to be exceptionally mild and functional group tolerant . .
properties
IUPAC Name |
6-fluoro-3-hydroxypyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN2O/c7-6-2-1-5(10)4(3-8)9-6/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGSGNAJEWFMMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1O)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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